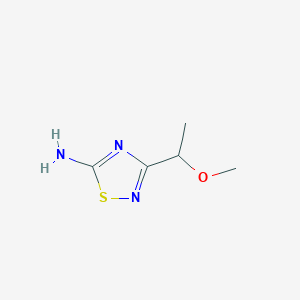
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate is a chemical compound with the CAS Number: 1506319-63-6. It has a molecular weight of 295.79 . The IUPAC name for this compound is this compound . This compound is characterized by a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 295.79 .Applications De Recherche Scientifique
Enzyme Inhibition and Molecular Docking
Ethyl 2-[aryl(thiazol-2-yl)amino]acetates, related to ethyl 2-(2-(2-chlorobenzyl)thiazol-4-yl)acetate, have been synthesized and studied for their α-glucosidase and β-glucosidase inhibition activities. Notably, some compounds exhibited significant inhibition, with one showing almost double the efficacy compared to the standard acarbose. Molecular docking revealed the compounds' interactions with enzyme active sites, providing insight into their potential as therapeutic agents (Babar et al., 2017).
Antimicrobial Activity
Research into new benzothiazoles, which share a core structural motif with this compound, has led to the synthesis of compounds evaluated for antimicrobial effectiveness. While some studies reported limited activity, the structural framework offers a base for developing potent antimicrobial agents (Al-Talib et al., 2016).
Pharmacological Activities
Ethyl 2-[2-substituted-4-(thiophenyl) thiazolyl] acetates have been synthesized and assessed for their anti-inflammatory, analgesic, and antioxidant activities. Some derivatives showed promising anti-inflammatory and analgesic activities, comparable to well-known drugs like indomethacin and aspirin. This suggests potential for the development of new therapeutic agents (Attimarad et al., 2017).
Synthetic Methodologies
Innovative synthetic methodologies have been developed for compounds structurally related to this compound, highlighting the versatility of these chemical frameworks in drug design and development. Such methods enable the efficient synthesis of complex molecules, expanding the chemical space for therapeutic discovery (Nassiri & Milani, 2020).
Spectral and Structural Analyses
Detailed spectral and structural analyses of ethyl 2-(2-(thiazol-4-yl)-1H-benzimidazol-1-yl)acetate, a compound with close resemblance to the target molecule, provide insights into its molecular geometry, electronic properties, and thermal stability. These studies are foundational for understanding the physicochemical properties that influence biological activity (El Foujji et al., 2020).
Propriétés
IUPAC Name |
ethyl 2-[2-[(2-chlorophenyl)methyl]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c1-2-18-14(17)8-11-9-19-13(16-11)7-10-5-3-4-6-12(10)15/h3-6,9H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URKSTEXEIGCVFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)CC2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Pentenamide, 3-(hydroxymethyl)-N-[(1S)-1-(1-naphthalenyl)ethyl]-, (3S)-](/img/structure/B1432336.png)
![3-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-3-oxopropanamide](/img/structure/B1432337.png)

![N-(1-Naphthalen-1-ylethyl)-3-[2-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B1432340.png)


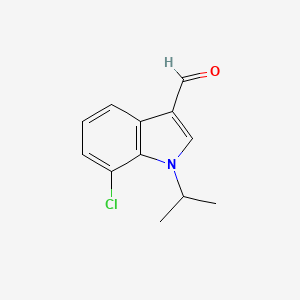
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B1432350.png)
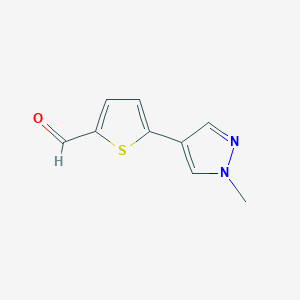
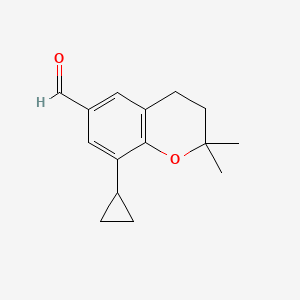
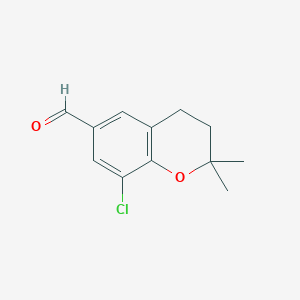

![1-[2-Chloro-5-(trifluoromethyl)phenyl]ethan-1-amine](/img/structure/B1432356.png)
